BenchChemオンラインストアへようこそ!

Febrifugine

Antimalarial Plasmodium falciparum IC50

Febrifugine is the natural quinazolinone alkaloid from Dichroa febrifuga, not a synthetic analog. With sub-μM IC50 against chloroquine-sensitive (D6: 0.34 μM) and resistant (W2: 0.53 μM) P. falciparum, it is an essential reference standard for antimalarial screening. Its mechanism—impairing haemazoin formation—and pharmacokinetics (t½ 2.6 h) enable mode-of-action studies. Its narrow therapeutic window (LD50 2.74 mg/kg) makes it an ideal hepatotoxicity positive control. Unlike halofuginone (3.6-fold more potent but more toxic), febrifugine provides a critical benchmark for SAR-driven medicinal chemistry.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
Cat. No. B7838616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebrifugine
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O
InChIInChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m1/s1
InChIKeyFWVHWDSCPKXMDB-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Febrifugine: A Natural Quinazolinone Alkaloid with Potent Antimalarial Activity and Proven In Vivo Efficacy in Preclinical Models


Febrifugine is a quinazolinone alkaloid originally isolated from the Chinese herb Dichroa febrifuga Lour (Chang Shan), used in traditional medicine for over 2,000 years [1]. It exhibits potent in vitro antimalarial activity against Plasmodium falciparum, with IC₅₀ values in the sub‑micromolar range [2]. Despite its high potency, clinical development has been limited by emetic properties and liver toxicity [1]. Febrifugine remains a valuable research tool and a key scaffold for the development of antimalarial and antiparasitic agents.

Why Febrifugine Cannot Be Substituted by Generic Analogs in Antimalarial Research: Evidence-Based Differentiation


Despite the availability of synthetic analogs such as halofuginone, generic substitution of febrifugine is not scientifically justified. Febrifugine and its analogs exhibit marked differences in potency against chloroquine‑sensitive and resistant P. falciparum strains, selectivity indices, and in vivo efficacy [1]. Halofuginone demonstrates significantly higher in vitro potency but also greater in vivo toxicity at certain doses, while other analogs show reduced cytotoxicity but require higher doses for efficacy [2]. These divergent pharmacological profiles preclude simple interchangeability and underscore the need for compound‑specific selection based on the experimental or therapeutic context.

Quantitative Comparative Evidence for Febrifugine Differentiation Against Key Analogs and Antimalarial Standards


Head‑to‑Head In Vitro Antimalarial Potency: Febrifugine vs. Halofuginone Against P. falciparum Strains

In a direct head‑to‑head comparison, halofuginone (a key synthetic analog) is 3.6‑fold more potent than febrifugine against chloroquine‑resistant (W2) and 2.8‑fold more potent against chloroquine‑sensitive (D6) P. falciparum strains [1]. This demonstrates that halofuginone possesses superior in vitro antimalarial activity, but the difference in potency may not directly translate to clinical advantage due to divergent toxicity profiles.

Antimalarial Plasmodium falciparum IC50

Selectivity Index Differential: Neuronal Cell Safety Margin for Febrifugine and Halofuginone

The selectivity index (SI), defined as the ratio of IC₅₀ against mammalian neuronal cells (NG108) to IC₅₀ against P. falciparum W2, provides a quantitative measure of therapeutic window. Halofuginone exhibits an SI of 1,221.12, which is 10‑fold higher than the SI for febrifugine (119.81) [1]. This indicates that halofuginone is considerably less toxic to neuronal cells at concentrations effective against the malaria parasite, suggesting a potentially wider therapeutic index for neurological safety.

Selectivity index Cytotoxicity NG108

In Vivo Efficacy Comparison: Dose‑Dependent Parasitemia Clearance in P. berghei‑Infected Mice

In a murine malaria model, halofuginone cleared blood‑stage parasites at a 5‑fold lower oral dose than that required for febrifugine to achieve partial suppression. Specifically, oral treatment with 1 mg/kg halofuginone cleared parasites to undetectable levels, while 5 mg/kg febrifugine reduced parasitemia only to below 20% [1]. Subcutaneous halofuginone at 0.2 mg/kg maintained parasitemia at 0.2%, demonstrating a dose‑sparing advantage over the natural product.

In vivo efficacy Plasmodium berghei Parasitemia

Cytotoxicity Profile: Febrifugine Exhibits Over 100‑Fold Higher Toxicity than Optimized Synthetic Analogs in Rat Hepatocytes

Febrifugine displays pronounced cytotoxicity in freshly isolated rat hepatocytes, a proxy for liver toxicity. Novel synthetic analogs designed to minimize reactive metabolite formation were over 100‑fold less toxic than febrifugine in the same assay system [1]. For example, optimized analogs achieved IC₅₀ values >100 μM, whereas febrifugine exhibited IC₅₀ values in the low micromolar range.

Cytotoxicity Hepatotoxicity Analog comparison

Pharmacokinetic Benchmarking: Oral Bioavailability and Half‑Life of Febrifugine in Rats

Febrifugine demonstrates moderate oral bioavailability (45.8%) and a short elimination half‑life in rats. Following oral administration (6.0 mg/kg), the half‑life (t₁/₂) was 2.6 ± 0.5 h, compared to 3.2 ± 1.6 h after intravenous (2.0 mg/kg) dosing [1]. While no direct comparator data are available for halofuginone under identical conditions, these parameters establish a baseline for analog optimization efforts.

Pharmacokinetics Bioavailability Half-life

Comparative Acute Toxicity: LD₅₀ Values in Mice Define the Safety Margin for Febrifugine

Febrifugine exhibits a narrow therapeutic window with an oral LD₅₀ of 2.74 mg/kg and an intravenous LD₅₀ of 10 mg/kg in mice [1]. This high acute toxicity is a major reason for its exclusion from clinical development. In contrast, halofuginone shows an oral LD₅₀ of 25 mg/kg in rats , indicating a >9‑fold improvement in safety margin across species.

Acute toxicity LD50 Safety margin

Recommended Research and Industrial Application Scenarios for Febrifugine Based on Comparative Evidence


In Vitro Antimalarial Screening and Mode‑of‑Action Studies

Febrifugine remains a valuable reference compound for in vitro antimalarial screening due to its well‑characterized IC₅₀ values against chloroquine‑sensitive and resistant P. falciparum strains [1]. Its distinct potency relative to halofuginone (3.6‑fold lower against W2) provides a benchmark for evaluating novel analogs. Febrifugine's known mechanism—impairing haemazoin formation [2]—also makes it suitable for mode‑of‑action studies in malaria research.

Scaffold for Analog Design and Structure‑Activity Relationship (SAR) Exploration

The quinazolinone core of febrifugine serves as a privileged scaffold for medicinal chemistry programs aimed at improving antimalarial potency while reducing hepatotoxicity [1]. Comparative data showing that optimized analogs are >100‑fold less toxic than febrifugine [2] validate the utility of the natural product as a starting point for SAR‑driven optimization.

In Vivo Efficacy Studies Requiring Lower Potency but Established PK Profile

Although halofuginone offers superior in vivo efficacy, febrifugine may be preferred in murine malaria models when a less potent compound is required to study partial suppression or recrudescence dynamics [1]. Its defined pharmacokinetic parameters (t₁/₂ = 2.6 h oral, bioavailability 45.8%) enable reproducible dosing regimens [2].

Toxicology and Safety Margin Benchmarking

Febrifugine's narrow therapeutic window (LD₅₀ = 2.74 mg/kg oral in mice) [1] makes it a useful positive control in hepatotoxicity and emesis studies. It can serve as a reference compound when evaluating the improved safety profiles of novel antimalarial candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Febrifugine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.